
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) is a diazonium salt with the molecular formula C13H17ClF6N3P. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a derivative of benzenediazonium, where the diazonium group is substituted with a 3-chloro-4-(cyclohexylmethylamino) group and paired with a hexafluorophosphate anion.
Métodos De Preparación
The synthesis of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(cyclohexylmethylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and hexafluorophosphoric acid. Major products formed from these reactions include substituted benzenes, azo compounds, and aniline derivatives.
Aplicaciones Científicas De Investigación
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.
Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar compounds to Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) include other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but with a different counterion.
Benzenediazonium chloride: Another diazonium salt with chloride as the counterion.
Benzenediazonium sulfate: Contains sulfate as the counterion.
The uniqueness of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) lies in its specific substituents and counterion, which can influence its reactivity and applications.
Propiedades
Número CAS |
68391-59-3 |
|---|---|
Fórmula molecular |
C13H17ClF6N3P |
Peso molecular |
395.71 g/mol |
Nombre IUPAC |
3-chloro-4-[cyclohexyl(methyl)amino]benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C13H17ClN3.F6P/c1-17(11-5-3-2-4-6-11)13-8-7-10(16-15)9-12(13)14;1-7(2,3,4,5)6/h7-9,11H,2-6H2,1H3;/q+1;-1 |
Clave InChI |
JUBLIVJCKKFJCN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


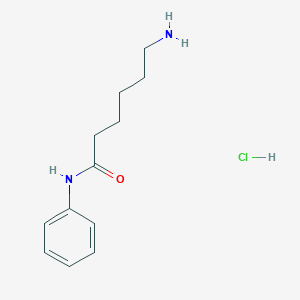

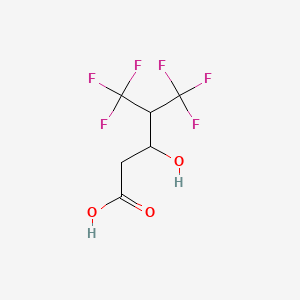
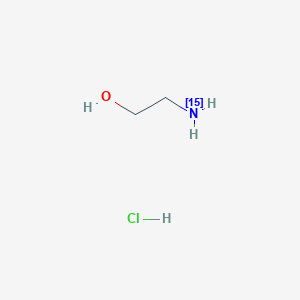
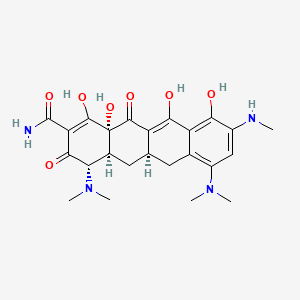
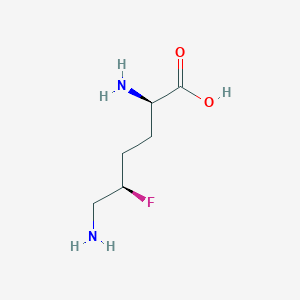
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
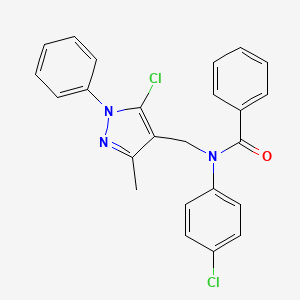
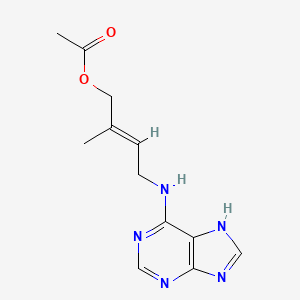
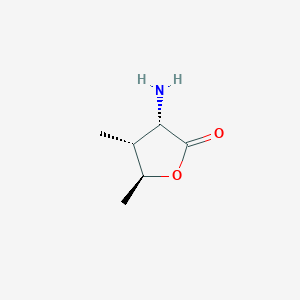
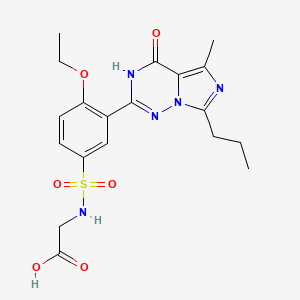

![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

